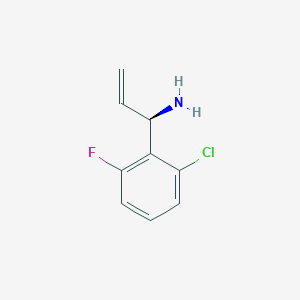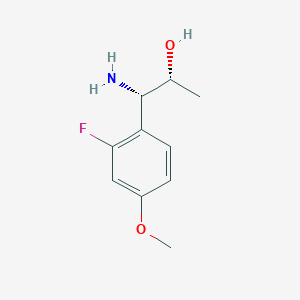
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a fluorine and methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL typically involves the stereoselective dihydroxylation of electron-rich alkenes. One method involves the use of TEMPO/IBX in trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to achieve high levels of diastereocontrol . The resulting diols can be selectively deprotected and functionalized to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale stereoselective hydrogenation processes using chiral metal catalysts. These methods ensure the efficient and enantioselective synthesis of the compound, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, diphenyl diselenide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2-fluoro-4-hydroxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H14FNO2 |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
Clave InChI |
IUCDDKLSPJFWKB-LHLIQPBNSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=C(C=C(C=C1)OC)F)N)O |
SMILES canónico |
CC(C(C1=C(C=C(C=C1)OC)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)


![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)
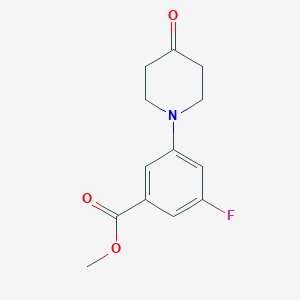

![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
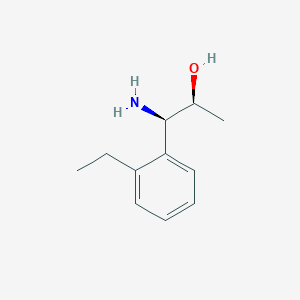
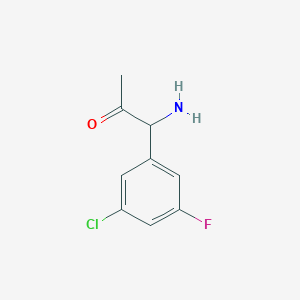
![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)
